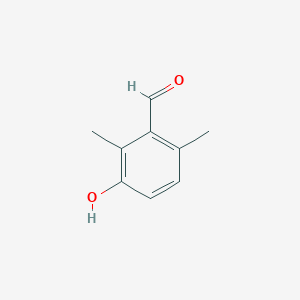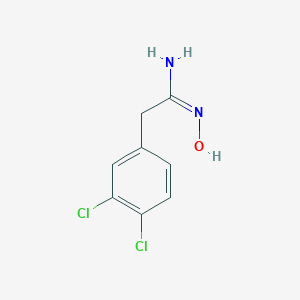![molecular formula C11H10O3 B067030 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one CAS No. 171004-62-9](/img/structure/B67030.png)
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one is a synthetic compound that has gained attention for its potential use in scientific research. It is a spiroacetal molecule that has been synthesized using various methods and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one is not fully understood. However, studies have suggested that it may work by inhibiting enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one has low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the long-term effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one in lab experiments is its cost-effectiveness. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one in scientific research. One potential direction is the development of new anticancer agents based on this compound. Another direction is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
In conclusion, 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one is a synthetic compound that has shown promising results in various scientific research studies. Its potential use as an anticancer agent and antibiotic makes it an attractive candidate for further research. However, further studies are needed to fully understand the long-term effects of this compound and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one has been used in various scientific research studies, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
171004-62-9 |
|---|---|
Produktname |
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one |
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-phenyl-1,6-dioxaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C11H10O3/c12-10-11(6-7-13-10)9(14-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
UTCZLMGWHXTXMJ-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C12C(O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1COC(=O)C12C(O2)C3=CC=CC=C3 |
Synonyme |
1,5-Dioxaspiro[2.4]heptan-4-one,2-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
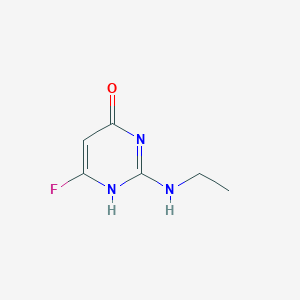
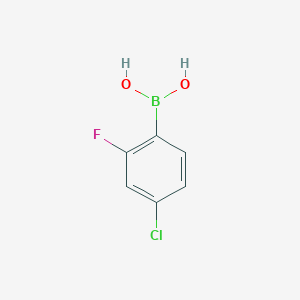




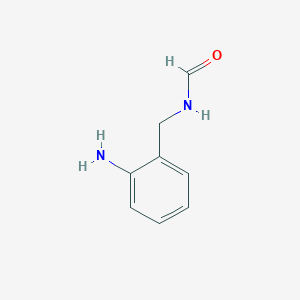
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)
